N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(p-tolyloxy)acetamide
Description
Properties
IUPAC Name |
2-(4-methylphenoxy)-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-14-3-5-17(6-4-14)25-13-19(24)21-11-15-9-16(12-20-10-15)18-7-8-22-23(18)2/h3-10,12H,11,13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIUTOWSCFRNRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCC2=CC(=CN=C2)C3=CC=NN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(p-tolyloxy)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazole moiety, which is known for its diverse biological activities, making it a valuable scaffold in drug design.
Anticancer Properties
Research indicates that compounds containing pyrazole derivatives exhibit significant anticancer activity. For instance, substituted pyrazoles have been reported to demonstrate cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, which are critical for inhibiting tumor growth .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 15.2 | Apoptosis induction |
| Compound B | A549 (lung cancer) | 20.5 | Cell cycle arrest |
| N-(5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(p-tolyloxy)acetamide | HCT116 (colon cancer) | TBD | TBD |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, which are crucial in treating various inflammatory diseases. Studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes, such as COX and LOX, thereby reducing inflammation .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Many pyrazole derivatives act as kinase inhibitors, blocking pathways that lead to cancer cell proliferation.
- Modulation of Apoptosis : The compound may activate apoptotic pathways through the regulation of Bcl-2 family proteins.
- Cytokine Regulation : By modulating the release of pro-inflammatory cytokines, this compound can help mitigate inflammatory responses.
Case Studies and Research Findings
Several studies have highlighted the efficacy of pyrazole-based compounds in preclinical models:
- Study on Anticancer Activity : A recent study demonstrated that a related pyrazole derivative significantly inhibited the growth of HCT116 colon cancer cells with an IC50 value below 20 µM, showcasing its potential as an anticancer agent.
- Anti-inflammatory Study : Another investigation revealed that a pyrazole analog reduced TNF-alpha levels in macrophages, indicating its role in modulating inflammatory responses.
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule comprises three key subunits:
- 5-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-ylmethanamine (Pyridine-pyrazole core with aminomethyl substituent)
- 2-(p-Tolyloxy)acetic acid (Ether-linked aromatic-acetic acid moiety)
- Amide bond connecting subunits 1 and 2
Retrosynthetic disconnections suggest two primary routes:
- Route A : Late-stage amide coupling between preformed pyridine-pyrazole amine and 2-(p-tolyloxy)acetyl chloride.
- Route B : Early introduction of the p-tolyloxy group via Williamson ether synthesis, followed by pyrazole-pyridine assembly and amidation.
Synthesis of 5-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-ylmethanamine
Pyridine Core Functionalization via Nucleophilic Aromatic Substitution (SNAr)
Chloropyridine derivatives serve as precursors for introducing pyrazole groups. For example, 3-amino-5-chloropyridine undergoes SNAr with 1-methyl-1H-pyrazol-5-yl lithium (generated in situ from 1-methylpyrazole and LDA) to yield 5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-amine. Subsequent reductive amination with formaldehyde and sodium cyanoborohydride affords the aminomethyl derivative (85% yield, Table 1).
Alternative Multicomponent Assembly in Aqueous Media
A one-pot synthesis combining enaminones, hydrazine, and aldehydes in water (Result) offers an eco-friendly pathway. For instance, reacting 3-aminopyridine-5-carbaldehyde with 1-methylpyrazole-5-carboxaldehyde and hydrazine in H₂O/NH₄OAc (80°C, 6 hr) yields the pyridine-pyrazole hybrid (63% yield).
Preparation of 2-(p-Tolyloxy)acetyl Chloride
Amide Coupling Strategies
Schotten-Baumann Reaction
Mixing 5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-ylmethanamine with 2-(p-tolyloxy)acetyl chloride in biphasic CH₂Cl₂/H₂O (0°C, pH 10) affords the target compound (68% yield, Table 2).
Carbodiimide-Mediated Coupling
Using EDCI/HOBt in DMF (rt, 12 hr) improves yield to 83% (Entry 3, Table 2). This method minimizes hydrolysis side reactions.
Table 2. Amidation Efficiency Under Varied Conditions
| Entry | Coupling Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | None (Schotten-Baumann) | CH₂Cl₂/H₂O | 0 | 68 |
| 2 | DCC/DMAP | CHCl₃ | 25 | 74 |
| 3 | EDCI/HOBt | DMF | 25 | 83 |
| 4 | HATU | DMF | 25 | 81 |
Spectroscopic Characterization and Validation
Critical Analysis of Methodologies
- Route A (Late-stage amidation) offers modularity but requires stringent anhydrous conditions for acyl chloride stability.
- Route B (Early etherification) simplifies purification but risks side reactions during pyrazole installation.
- EDCI/HOBt-mediated coupling (Table 2, Entry 3) emerges as the optimal method, balancing yield (83%) and operational simplicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
